molecular formula C18H19ClN6O3 B2467655 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1448067-23-9

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2467655
CAS No.: 1448067-23-9
M. Wt: 402.84
InChI Key: GLWUWFWLPHQAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H19ClN6O3 and its molecular weight is 402.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3/c1-12-7-14(8-13(2)18(12)19)28-9-16(26)21-5-6-24-17(27)4-3-15(23-24)25-11-20-10-22-25/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWUWFWLPHQAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide , identified by its CAS number 1428349-80-7 , is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3O3C_{21}H_{20}ClN_{3}O_{3} with a molecular weight of 397.9 g/mol . The structural components include a chloro-substituted aromatic ring and a pyridazinone moiety fused with a triazole, which are known to enhance biological activity through various mechanisms.

PropertyValue
CAS Number1428349-80-7
Molecular FormulaC21H20ClN3O3
Molecular Weight397.9 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the triazole and pyridazine frameworks have shown effectiveness against various bacterial strains. The synthesized compound may share these properties, potentially acting against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against key enzymes involved in metabolic pathways. Similar compounds have demonstrated strong inhibition of acetylcholinesterase (AChE) and urease, which are crucial for neurological and gastrointestinal functions respectively. This inhibition can lead to therapeutic applications in treating conditions like Alzheimer’s disease and urinary tract infections .

Anticancer Potential

Compounds featuring the triazole moiety have been investigated for their anticancer properties. For example, triazole derivatives have shown selective inhibition of c-Met kinases, which are implicated in cancer progression. Preclinical studies suggest that modifications to the triazole structure can enhance potency against various cancer types . The target compound may exhibit similar anticancer effects due to its unique structural characteristics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The presence of the triazole ring allows for potential hydrogen bonding with active sites on target enzymes.
  • Receptor Binding : The aromatic groups may facilitate binding to specific receptors involved in signaling pathways related to inflammation and cell growth.
  • Structural Modulation : Variations in substituents on the phenoxy group may influence the lipophilicity and bioavailability of the compound, enhancing its pharmacokinetic properties.

Case Studies

Several studies have explored compounds with similar structures:

  • Triazole-Pyridazine Derivatives : A study demonstrated that derivatives containing both triazole and pyridazine exhibited significant inhibitory activity against cancer cell lines, suggesting that the target compound could be effective in cancer therapy .
  • Antimicrobial Studies : Research on related compounds indicated moderate to strong antibacterial activity against gram-positive and gram-negative bacteria, supporting the hypothesis that our compound may also possess such properties .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what key intermediates are involved?

The synthesis of this compound involves multi-step protocols, often starting with substitution and condensation reactions. For example:

  • Substitution reactions : Alkaline conditions may be used to introduce phenoxy groups (e.g., replacing halogens with phenoxide nucleophiles) .
  • Reductive amination : Iron powder under acidic conditions can reduce nitro intermediates to amines, as seen in related acetamide syntheses .
  • Condensation : Reacting amines with activated carbonyl groups (e.g., cyanoacetic acid) under condensing agents like DCC or EDC .
    Key intermediates include halogenated nitrobenzene derivatives and pyridazinone precursors, which require careful purification via column chromatography or recrystallization.

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying substituent positions and confirming the acetamide backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, ensuring no side products remain .
  • Infrared (IR) Spectroscopy : Validates functional groups like carbonyl (C=O) and triazole rings via characteristic absorption bands .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .

Advanced: How can researchers optimize reaction yields when synthesizing the pyridazinone core?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) with statistical modeling identifies optimal conditions .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates but may require strict moisture control .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts (e.g., K2CO3) improve reaction efficiency .
    Contradictions in yield data (e.g., from batch vs. flow chemistry) should be resolved by replicating conditions with controlled variables .

Advanced: How should discrepancies in biological activity data between structural analogs be addressed?

  • Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., chloro vs. methoxy substituents) to identify pharmacophore requirements .
  • Orthogonal assays : Use both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods to validate target engagement .
  • Metabolic stability testing : Assess if conflicting activity arises from differential metabolism (e.g., cytochrome P450 interactions) .

Basic: What are the compound’s key structural features influencing its reactivity?

  • Phenoxyacetamide backbone : Provides rigidity and hydrogen-bonding sites for target binding .
  • Triazolopyridazine moiety : Enhances π-π stacking and potential kinase inhibition .
  • Chloro and methyl substituents : Electron-withdrawing groups stabilize the molecule against hydrolysis .

Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve reproducibility and reduce side reactions compared to batch methods .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline spectroscopy ensures consistency during scale-up .

Basic: How do researchers evaluate the compound’s stability under storage conditions?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation products via LC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and compare to controls .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular dynamics simulations : Model interactions with serum proteins (e.g., albumin) to predict bioavailability .
  • ADMET prediction tools : Software like SwissADME estimates logP, blood-brain barrier penetration, and CYP450 inhibition .

Basic: What safety protocols are essential when handling this compound?

  • Toxicity screening : Use Ames tests for mutagenicity and acute toxicity assays in rodent models .
  • Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods are mandatory due to potential irritancy .

Advanced: How can researchers resolve contradictions in NMR data between synthetic batches?

  • Deuterated solvent variation : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
  • 2D NMR techniques : HSQC and HMBC resolve overlapping signals and confirm connectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.